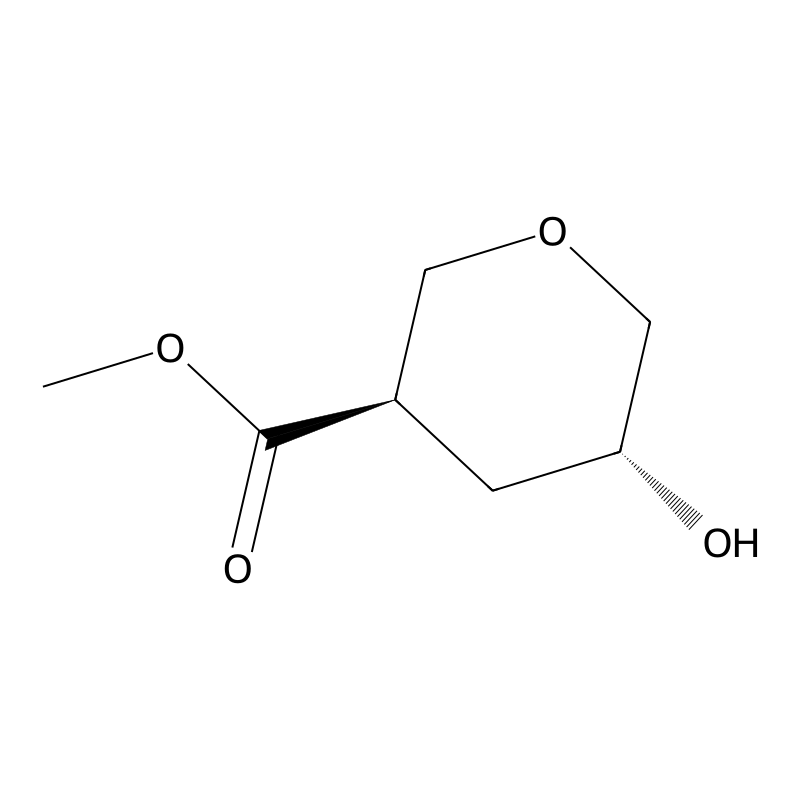

trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Asymmetric Synthesis in Organic Chemistry

Summary of the Application: The compound “methyl (3R,5R)-5-hydroxyoxane-3-carboxylate” has been used in the asymmetric synthesis of various natural compounds . This includes the synthesis of (5S,7R)-7-hydroxydodecano-5-lactone, a component of the giant danaine butterfly Idea leuconoe pheromone, and formal syntheses of (+)-(3R,5R)-3-hydroxydecano-5-lactone, verbalactone, and Tolypothrix pentaether .

Methods of Application or Experimental Procedures: The compound is obtained from methyl 3-[(tributylstannyl)methyl]but-3-enoate using Keck allylation in the key step of the construction of its carbon skeleton . The subsequent reduction, removal of the acetonide protection, and lactonization under acidic conditions afforded the desired products .

Results or Outcomes Obtained: The overall yield of hydroxy lactone according to the proposed scheme was 23% calculated on the initial stannane . This method provides a simple and efficient way to synthesize several natural compounds starting from "methyl (3R,5R)-5-hydroxyoxane-3-carboxylate" .

Trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 160.17 g/mol. This compound features a tetrahydrofuran ring structure, which is characteristic of many biologically active molecules. Its unique configuration includes a hydroxyl group at the 5-position and a carboxylate group at the 3-position, contributing to its chemical reactivity and potential biological activity .

- Esterification: The carboxylate group can react with alcohols to form esters.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods can be employed to synthesize trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate:

- Cyclization Reactions: Starting from simple aldehydes or ketones, cyclization can be achieved in the presence of acids or bases to form the tetrahydrofuran ring.

- Functional Group Interconversion: The introduction of hydroxyl and carboxylate groups can be accomplished through various functionalization strategies, including oxidation and esterification reactions.

- Multistep Synthesis: A combination of several reactions may be necessary to achieve the desired compound from readily available precursors.

The choice of synthesis method depends on the availability of starting materials and desired purity levels .

Trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate has potential applications in:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific biological pathways.

- Agricultural Chemicals: Similar compounds are often explored for their herbicidal or fungicidal properties.

- Flavoring Agents: Compounds with similar structures are sometimes used in food chemistry for flavor enhancement.

Further research is needed to explore these applications fully .

Interaction studies involving trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate could focus on:

- Binding Affinity: Investigating how well this compound binds to specific biological targets such as enzymes or receptors.

- Synergistic Effects: Examining how it interacts with other compounds to enhance or inhibit biological activity.

- Toxicity Assessments: Understanding its safety profile through cytotoxicity assays on various cell lines.

These studies are crucial for determining its viability as a therapeutic agent .

Trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl tetrahydro-2H-pyran-2-carboxylate | C7H12O3 | 0.91 |

| Ethyl tetrahydrofuran-2-carboxylate | C8H14O4 | 0.91 |

| (R)-5-Oxotetrahydrofuran-2-carboxylic acid | C6H8O4 | 0.91 |

| Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | C9H14O4 | 0.89 |

| Tetrahydro-2H-pyran-2-carboxylic acid | C6H10O3 | 0.94 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the uniqueness of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate within this chemical family .